molecular formula C22H20INO5 B283809 4-{3-iodo-5-methoxy-4-[(2-methyl-2-propenyl)oxy]benzylidene}-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one

4-{3-iodo-5-methoxy-4-[(2-methyl-2-propenyl)oxy]benzylidene}-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one

Cat. No. B283809
M. Wt: 505.3 g/mol
InChI Key: KIIVWMYZJQQVOX-ZDLGFXPLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{3-iodo-5-methoxy-4-[(2-methyl-2-propenyl)oxy]benzylidene}-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one is a synthetic organic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as IMB-5 and is known for its unique chemical structure and properties.

Mechanism of Action

The exact mechanism of action of IMB-5 is not fully understood, but it is believed to be related to its ability to induce apoptosis (programmed cell death) in cancer cells. This compound has been shown to inhibit the activity of various enzymes involved in cell proliferation and survival, including Akt, mTOR, and ERK.
Biochemical and physiological effects:
IMB-5 has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels) in tumors. Additionally, IMB-5 has been found to modulate the expression of various genes involved in cancer progression and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using IMB-5 in lab experiments is its potent anticancer activity. This compound has been shown to be effective against a wide range of cancer cell lines, making it a valuable tool for cancer research. However, one of the limitations of using IMB-5 is its relatively complex synthesis method, which may limit its availability for some researchers.

Future Directions

There are several future directions for research involving IMB-5. One potential area of research is the development of new anticancer drugs based on the structure of IMB-5. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as immunology and infectious diseases. Finally, research is needed to optimize the synthesis method of IMB-5 and develop more efficient and scalable methods for its production.

Synthesis Methods

The synthesis of IMB-5 involves the reaction of 3-iodo-5-methoxy-4-[(2-methyl-2-propenyl)oxy]benzaldehyde with 4-methoxyphenylacetic acid hydrazide in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The reaction mixture is then heated under reflux conditions, and the resulting product is purified by column chromatography.

Scientific Research Applications

IMB-5 has been found to have potential applications in various fields of scientific research. One of the most significant applications of IMB-5 is in the field of medicinal chemistry. This compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, IMB-5 has been found to possess anti-inflammatory and antifungal activities.

properties

Molecular Formula

C22H20INO5

Molecular Weight

505.3 g/mol

IUPAC Name

(4Z)-4-[[3-iodo-5-methoxy-4-(2-methylprop-2-enoxy)phenyl]methylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C22H20INO5/c1-13(2)12-28-20-17(23)9-14(11-19(20)27-4)10-18-22(25)29-21(24-18)15-5-7-16(26-3)8-6-15/h5-11H,1,12H2,2-4H3/b18-10-

InChI Key

KIIVWMYZJQQVOX-ZDLGFXPLSA-N

Isomeric SMILES

CC(=C)COC1=C(C=C(C=C1I)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)OC)OC

SMILES

CC(=C)COC1=C(C=C(C=C1I)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)OC)OC

Canonical SMILES

CC(=C)COC1=C(C=C(C=C1I)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)OC)OC

Origin of Product

United States

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